2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-benzylacetamide
Description
Its core structure comprises a fused tricyclic system (8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-triene) substituted with an acetyl group at position 11, a 4-methylphenyl group at position 4, and a benzylacetamide moiety linked via a sulfanyl bridge.
Properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c1-17-8-10-20(11-9-17)31-26(34)24-21-12-13-30(18(2)32)15-22(21)36-25(24)29-27(31)35-16-23(33)28-14-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKCNVGVMPUNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NCC4=CC=CC=C4)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-benzylacetamide represents a complex organic molecule with significant potential in pharmacological applications. Its unique tricyclic structure and functional groups suggest a range of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 532.68 g/mol. The compound features an intricate arrangement of aromatic and heterocyclic rings, contributing to its chemical reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4O3S2 |
| Molecular Weight | 532.68 g/mol |
| Structure | Tricyclic |
| Functional Groups | Acetyl, sulfanyl |
Biological Activity
Preliminary studies have indicated that compounds with similar structural features exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds containing triazole moieties have been shown to possess significant anticancer properties, particularly against various human cancer cell lines such as PANC1 (pancreatic cancer) and MCF7 (breast cancer) .
- Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, making them candidates for further exploration in neurodegenerative diseases .
- Antimicrobial Properties : Similar tricyclic compounds have demonstrated antimicrobial activity, indicating that this compound may also exhibit such properties .
Case Studies
A study involving novel triazole-containing compounds highlighted their efficacy against cancer cell lines. For instance, compounds similar to the target compound were tested against PANC1 cells, showing IC50 values ranging from 5.9 to 7.3 µM . These findings suggest that the target compound may possess comparable anticancer properties.
The biological activity of this compound is likely mediated through interactions with biological receptors and enzymes due to its functional groups:
- Sulfanyl Group : This moiety may facilitate interactions with thiol groups in proteins, influencing enzyme activity.
- Acetyl Group : Known for its role in modifying protein functions through acetylation processes.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds known for their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[11-acetyl...acetamide | C28H28N4O3S2 | Complex tricyclic structure |
| Duocarmycin Sa | C25H23N3O7 | Antitumor activity |
| AVN-322 | C20H22N2O2 | Neuroprotective potential |
This comparison underscores the potential multifaceted biological activities of the target compound that are not fully explored in other compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on this compound are sparse, its structural analogs—particularly tricyclic sulfanyl derivatives and acetamide-linked heterocycles—have been explored for antimicrobial, anticancer, and anti-inflammatory properties. Below is a comparative analysis based on available
Table 1: Key Properties of Comparable Compounds
Key Observations :
- Bioactivity Trends : Analogous compounds exhibit broad bioactivity, but the acetyl and 4-methylphenyl groups in the target molecule may improve metabolic stability compared to unsubstituted analogs .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured at each stage?
The synthesis typically involves constructing the tricyclic core (e.g., pyrimido[5,4-c][2,1]benzothiazin derivatives) via multi-step reactions. Initial steps focus on introducing acetyl and methylphenyl groups, followed by sulfanyl and benzylacetamide attachments. Purity is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) after each step. Critical parameters include solvent choice (e.g., dimethylformamide for solubility) and catalysts (e.g., triethylamine for deprotonation) .
Q. Which analytical techniques are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are essential for verifying the compound’s backbone and substituents. For example, the acetyl group’s resonance at ~2.3 ppm in ¹H NMR and the molecular ion peak in MS confirm stoichiometry. X-ray crystallography may resolve stereochemical ambiguities in the tricyclic system .
Q. What preliminary biological screening assays are suitable for this compound?
Start with in vitro assays targeting enzymes or receptors structurally related to its core (e.g., kinase inhibition or protease binding). Use cell viability assays (e.g., MTT on MCF-7 cells) for anticancer potential or cytokine ELISA for anti-inflammatory activity. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
Employ Design of Experiments (DoE) to vary temperature, solvent polarity, and reagent stoichiometry. For example, increasing reaction temperature from 25°C to 60°C may accelerate thioether bond formation but risk acetyl group hydrolysis. Computational tools like quantum chemical pathfinding (e.g., ICReDD’s methods) predict optimal conditions by modeling transition states and intermediates .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Address this by:
- Conducting stability assays in liver microsomes.
- Modulating substituents (e.g., replacing the acetyl group with a tert-butyl carbamate to enhance metabolic resistance).
- Validating in vivo using transgenic models (e.g., murine inflammation assays with cytokine profiling) .
Q. What computational strategies predict binding modes and selectivity for molecular targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (GROMACS) can map interactions with candidate targets like kinases or GPCRs. For example, the sulfanyl group’s hydrogen-bonding potential with catalytic lysine residues in kinase active sites may explain inhibitory activity. Validate predictions with mutagenesis studies .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Systematic SAR studies should focus on:
- Core modifications : Replacing the 8-thia group with a sulfone or sulfoxide to alter electron density.
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzylacetamide moiety to enhance target affinity.
- Bioisosteres : Swapping the acetyl group with a trifluoroacetyl to improve metabolic stability. Prioritize analogs showing ≥10-fold potency increases in primary assays .
Methodological Considerations
Q. What experimental controls are critical when assessing off-target effects?
- Negative controls : Use enantiomers or structurally related inactive analogs (e.g., desulfurized derivatives) to isolate target-specific effects.
- Counter-screens : Test against unrelated targets (e.g., ion channels if studying kinase inhibition).
- Cellular context : Compare activity in normal vs. diseased cell lines (e.g., HEK293 vs. HeLa) .
Q. How can AI/ML enhance synthesis and data analysis workflows?
Platforms like COMSOL Multiphysics integrate reaction simulation with machine learning to predict optimal solvent systems or catalyst combinations. For example, gradient-boosted regression trees can model nonlinear relationships between reaction parameters (e.g., pH, pressure) and yield. AI-driven HPLC peak deconvolution also resolves co-eluting impurities .
Data Analysis and Validation
Q. How should conflicting spectral data (e.g., NMR vs. MS) be reconciled?
Cross-validate with 2D NMR techniques (HSQC, HMBC) to confirm connectivity. If MS indicates a higher molecular weight, check for adduct formation (e.g., sodium or potassium ions) or dimerization during ionization. Re-synthesize the compound with isotopic labeling (¹³C-acetyl) to trace unexpected peaks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
